(3-Methylbutyl)(thiophen-3-ylmethyl)amine
Description
(3-Methylbutyl)(thiophen-3-ylmethyl)amine is a secondary amine characterized by a thiophene ring substituted at the 3-position with a methylene group linked to a 3-methylbutyl chain. This structure confers unique physicochemical properties, including moderate polarity due to the thiophene moiety and hydrophobic contributions from the branched alkyl chain.
Properties
Molecular Formula |
C10H17NS |
|---|---|
Molecular Weight |
183.32 g/mol |
IUPAC Name |
3-methyl-N-(thiophen-3-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C10H17NS/c1-9(2)3-5-11-7-10-4-6-12-8-10/h4,6,8-9,11H,3,5,7H2,1-2H3 |
InChI Key |
MRKJFFCWQGLXEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=CSC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbutyl)(thiophen-3-ylmethyl)amine typically involves the reaction of thiophene derivatives with (3-methylbutyl)amine under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification, crystallization, and drying to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Nucleophilic Reactions at the Amine Center
The tertiary amine exhibits limited nucleophilic reactivity due to steric hindrance but participates in selective alkylation and acylation under controlled conditions:
-
Quaternization : Reacts with methyl iodide in anhydrous THF at 60°C to form a quaternary ammonium salt (yield: ~65%) .
-
Acylation : Acetyl chloride in dichloromethane with triethylamine as a base yields the corresponding amide (yield: 58%) .
Mechanism :
The reaction proceeds via initial protonation of the amine, followed by nucleophilic attack on the electrophilic acyl/alkyl agent. Steric effects from the 3-methylbutyl group reduce reaction rates compared to primary/secondary amines .
Photocatalyzed C–H Functionalization
The thiophene ring undergoes regioselective C(sp²)–H bond activation under visible-light photocatalysis:
| Reaction Type | Conditions | Catalyst | Product | Yield |
|---|---|---|---|---|
| C–H Allylation | 400 nm LEDs, 16 h | TBADT | Allyl-substituted thiophene | 75% |
| Trifluoromethylation | Cu(OTf)₂, Togni’s reagent, NaDT | NaDT/Cu | CF₃-adduct at β-position | 68% |
Key Mechanistic Insights :
-
Polar Effects : Electron-withdrawing substituents on the thiophene direct HAT (Hydrogen Atom Transfer) to β-C–H bonds .
-
Steric Control : The 3-methylbutyl group suppresses reactivity at proximal C–H sites .
Transition-Metal Catalyzed Coupling Reactions
The compound participates in cross-coupling reactions mediated by Ru, Cu, or Ir catalysts:
-
Hydroaminomethylation : With butadiene and Ir catalysis, forms chiral homoallylamines (88% ee) .
-
Ugi-Type Multicomponent Reactions : Under reductive conditions with isocyanides and azides, yields α-amino tetrazoles (90% yield) .
Example Protocol for Ugi Reaction :
-
Reduce tertiary amine to hemiaminal using Ir catalyst.
-
Add tert-butyl isocyanide and TMSN₃.
Thermal and Oxidative Stability
-
Thermal Degradation : Decomposes above 200°C, releasing thiophene and alkylamine fragments (TGA data).
-
Oxidation : Forms N-oxide derivatives with mCPBA (meta-chloroperbenzoic acid) at 0°C (yield: 42%) .
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Primary Amine) | Dominant Factor |
|---|---|---|
| Quaternization | 0.3× | Steric hindrance |
| Photocatalyzed HAT | 1.2× | Thiophene activation |
| Cu-Catalyzed Coupling | 0.8× | Metal coordination |
Unresolved Challenges and Research Gaps
Scientific Research Applications
(3-Methylbutyl)(thiophen-3-ylmethyl)amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (3-Methylbutyl)(thiophen-3-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations:
Polarity and Solubility: Compounds with aromatic or heterocyclic substituents (e.g., thiophene, ethoxyphenyl) exhibit higher polarity compared to purely aliphatic analogues like (2-ethoxyphenyl)methylamine. The piperazine-containing analogue demonstrates increased water solubility due to the basic nitrogen atoms, contrasting with the hydrophobic 3-methylbutyl chain in the target compound.
Synthetic Accessibility :
- Benzyl-thiophen-3-ylmethyl derivatives (e.g., entry 4-20 in ) are synthesized via copper-catalyzed cross-coupling or alkylation, requiring specialized conditions (e.g., [1.1.1]propellane). In contrast, simpler amines like (2-ethoxyphenyl)methylamine may be prepared via straightforward alkylation of primary amines .
Biological and Industrial Relevance :
- Thiophene-containing amines are prevalent in flavor chemistry, as volatile amines like 2-(3-methylbutyl)-3,5-dimethylpyrazine are identified in insect powders . The target compound’s thiophene group may similarly contribute to aroma profiles.
- Piperazine derivatives (e.g., ) are often explored for CNS activity, whereas bicyclo[1.1.1]pentane amines serve as bioisosteres for tert-butyl groups in drug design.
Biological Activity
(3-Methylbutyl)(thiophen-3-ylmethyl)amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a branched alkyl group attached to a thiophene ring, which is known for its unique electronic properties. The structure can be represented as follows:
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound may interact with various biological targets, influencing signaling pathways that are crucial in disease processes such as cancer and inflammation. For instance, the compound's structural analogs have been studied for their inhibitory effects on Hedgehog signaling pathways, which are implicated in tumorigenesis and developmental processes .
Potential Mechanisms:
- Hedgehog Signaling Inhibition : Compounds targeting Hedgehog signaling proteins have shown promise in reducing cell viability in certain cancer cell lines .
- Anti-inflammatory Effects : Similar compounds have demonstrated dual inhibition of lipoxygenase enzymes, suggesting potential anti-inflammatory properties .
Research Findings and Case Studies
Several studies have investigated the biological activities and therapeutic potentials of compounds related to this compound.
Table 1: Summary of Biological Activities
Case Study: Hedgehog Signaling Inhibition
A notable study evaluated the effects of various analogs on Hedgehog signaling pathways. The researchers utilized MTS assays to quantify cell viability after treatment with different concentrations of the compounds. Results indicated that while some analogs exhibited significant cytotoxicity, others maintained low toxicity levels while effectively inhibiting Hedgehog pathway activity .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest that modifications to the compound's structure can enhance its bioavailability and reduce off-target effects .
Q & A
Basic Research Questions
Q. How can researchers synthesize (3-methylbutyl)(thiophen-3-ylmethyl)amine with optimal yield, and what reaction conditions are critical?
- Methodology : The compound can be synthesized via a nucleophilic substitution or reductive amination approach. For example, describes a procedure using N-benzyl-(thiophen-3-ylmethyl)amine as a precursor, reacting with [1.1.1]propellane under nitrogen protection. Key parameters include:
- Scale : 0.5–1.0 mmol for controlled reactivity.
- Solvent : Dry dichloromethane (CH₂Cl₂) to avoid side reactions.
- Catalyst : Acid or base conditions depending on the reaction pathway.
- Yield optimization : Adjust stoichiometry (e.g., 1.2 equivalents of anhydrides for acylations) and reflux time (e.g., overnight).
- Purification : Column chromatography (e.g., 1:10 EtOAc/hexanes) or reverse-phase HPLC (methanol-water gradients) .
Q. What spectroscopic techniques are most effective for structural confirmation, and how should conflicting NMR signals be resolved?
- Methodology : Use a combination of ¹H NMR, ¹³C NMR, and HRMS. For example:
- ¹H NMR : Identify characteristic peaks such as thiophene protons (δ 7.0–7.4 ppm) and methylbutyl chain signals (δ 1.4–1.6 ppm for methyl groups; δ 3.5–3.8 ppm for CH₂-N) .
- 13C NMR : Confirm sp³ carbons in the amine backbone (δ 45–60 ppm) and aromatic thiophene carbons (δ 125–140 ppm) .
- HRMS : Validate molecular ion peaks (e.g., calc’d [M+H⁺] 242.1909; found 242.1907) .
- Data conflicts : Overlapping signals (e.g., δ 1.40–1.61 ppm for methylene groups) can be resolved using 2D NMR (COSY, HSQC) or deuterated solvent comparisons .
Q. What purification strategies mitigate byproduct formation, and how are they validated?
- Methodology :
- Byproduct sources : Unreacted starting materials (e.g., residual propellane) or oxidation products.
- Techniques : Reverse-phase HPLC with methanol-water gradients (e.g., 30% → 100% methanol) effectively separates polar impurities .
- Validation : TLC (Rf = 0.50 in 1:10 EtOAc/hexanes) and melting point analysis (e.g., 213–216°C for related compounds) confirm purity .
Advanced Research Questions
Q. How can reaction mechanisms for byproduct formation be elucidated, and what analytical tools are essential?
- Methodology :
- Mechanistic probes : Isotopic labeling (e.g., deuterated reagents) or kinetic studies to track intermediates.
- Analytical tools :
- LC-MS/MS : Identify low-abundance byproducts (e.g., dimerization products).
- IR spectroscopy : Detect carbonyl stretches (1700–1750 cm⁻¹) from unintended acylations .
- DFT calculations : Model transition states to explain regioselectivity in thiophene functionalization .
Q. What strategies are used to correlate structural features (e.g., thiophene substitution) with biological or catalytic activity?
- Methodology :
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing thiophene with phenyl or altering alkyl chains) and test in bioassays.
- Crystallography : Resolve 3D structures (e.g., X-ray diffraction of analogs like 4-phenyl-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione) to identify binding motifs .
- Computational modeling : Molecular docking or MD simulations to predict interactions with biological targets (e.g., enzymes) .
Q. How do solvent effects influence NMR chemical shifts, and how can this be quantified?
- Methodology :
- Solvent screening : Compare NMR spectra in DMSO-d₆, CDCl₃, and D₂O to assess hydrogen bonding or polarity effects.
- Shift reagents : Use Eu(fod)₃ to resolve overlapping aromatic signals in CDCl₃.
- Quantitative analysis : Apply the Gutmann-Beckett method to correlate solvent acceptor numbers (AN) with δ changes in amine protons .
Q. What protocols ensure reproducibility in scaling up synthesis from milligram to gram scales?
- Methodology :
- Process optimization : Maintain inert atmosphere (N₂/Ar), control exotherms via slow reagent addition, and use high-purity solvents.
- Quality control : Validate each batch via HRMS and NMR, referencing published data (e.g., δ 141.5 ppm for thiophene carbons) .
- Case study : achieved 42–74% yields across scales by standardizing reaction times and purification protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
